N,N-diethyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide
Description
N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a benzylidene group, and a methylsulfanyl group
Properties
Molecular Formula |
C18H22N2O2S2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-methylsulfanylphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O2S2/c1-4-20(5-2)24(21,22)18-12-8-16(9-13-18)19-14-15-6-10-17(23-3)11-7-15/h6-14H,4-5H2,1-3H3 |
InChI Key |
GHGMIQUNEZRMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between N,N-diethyl-4-aminobenzenesulfonamide and 4-(methylsulfanyl)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzylamine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to form stable complexes with metal ions can be exploited in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-aminobenzenesulfonamide: Lacks the benzylidene and methylsulfanyl groups.
4-(methylsulfanyl)benzaldehyde: Contains the methylsulfanyl group but lacks the sulfonamide and diethylamino groups.
Sulfanilamide: A simpler sulfonamide without the additional functional groups.
Uniqueness
N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
